Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate: Physicochemical Profiling and Strategic Applications in Asymmetric Drug Synthesis
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate: Physicochemical Profiling and Strategic Applications in Asymmetric Drug Synthesis
Executive Summary
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate (CAS: 34702-96-0) is a highly valued chiral building block in modern medicinal chemistry. Featuring a rigid cyclopropane ring that restricts conformational flexibility, this intermediate is foundational for synthesizing trans-cyclopropylamines. These structural motifs are critical in the development of monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), lysine-specific demethylase 1 (LSD1) inhibitors for oncology, and selective receptor antagonists[1][2]. This technical guide details its physicochemical properties, mechanistic pathways for derivatization, and field-proven, self-validating experimental protocols.
Physicochemical Profiling
Understanding the physical and chemical properties of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate is critical for optimizing reaction conditions, particularly regarding solvent selection, thermodynamic stability, and downstream purification strategies.
Table 1: Physicochemical Properties [3][4]
| Property | Value |
| CAS Registry Number | 34702-96-0 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Density | ~1.108 g/cm³ |
| Boiling Point | 266.7 °C at 760 mmHg |
| Melting Point | ~38 °C (solidifies near room temperature) |
| Topological Polar Surface Area (tPSA) | 26.3 Ų |
| LogP (Lipophilicity) | 2.35 |
Analytical Insight: The compound's lipophilicity (LogP = 2.35) and low tPSA dictate its excellent solubility in organic solvents (e.g., dichloromethane, toluene, tetrahydrofuran) while remaining practically insoluble in water. Its low melting point means it may present as a viscous oil or a low-melting solid depending on ambient laboratory conditions.
Asymmetric Synthesis Paradigms
The de novo synthesis of the (1S,2S) enantiomer typically relies on the asymmetric cyclopropanation of styrene. This is achieved via the metal-catalyzed decomposition of to form a highly reactive metal-carbene intermediate, which subsequently undergoes a stereoselective cycloaddition with the alkene double bond[5].
Recent advancements have utilized engineered biocatalysts (such as dehaloperoxidases) or chiral transition-metal complexes (e.g., Rh₂(S-DOSP)₄ or chiral copper-bis(oxazoline) complexes) to achieve exceptional diastereo- and enantioselectivity, favoring the trans-(1S,2S) configuration[5].
Asymmetric cyclopropanation of styrene via a metal-carbene intermediate.
Mechanistic Pathways: From Ester to Active Amine
The most critical transformation of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate in drug development is its conversion to a primary amine. This is universally achieved through a two-step sequence: stereoretentive saponification followed by a Curtius rearrangement[2].
The CIP Nomenclature Quirk (Expert Insight)
It is crucial to note that while the Curtius rearrangement proceeds with absolute spatial retention of configuration , the IUPAC designation of the product changes from (1S,2S) in the acid to (1S,2R) in the amine[2].
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The Causality: This is not due to epimerization, but rather a shift in Cahn-Ingold-Prelog (CIP) priorities. In the (1S,2S)-acid, the phenyl group at C2 has a higher priority than C1 (which is attached to a carbon). However, in the amine, C1 is attached to a nitrogen atom. Since nitrogen has a higher atomic number than carbon, C1 becomes higher priority than the phenyl group at C2, flipping the stereochemical designation at C2 from 'S' to 'R'.
Curtius rearrangement converting the (1S,2S)-ester to the (1S,2R)-amine.
Applications in Drug Development
The rigidified phenethylamine pharmacophore embedded within the 2-phenylcyclopropanamine scaffold is a privileged structure in neuropharmacology and epigenetic oncology[1][2].
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MAO and LSD1 Inhibitors: The enantiomers of tranylcypromine act as mechanism-based irreversible inhibitors of monoamine oxidases and the epigenetic enzyme LSD1. The cyclopropane ring undergoes a single-electron transfer to the FAD cofactor, resulting in a ring-opening event that covalently modifies the target enzyme[2].
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Receptor Antagonists: Derivatives of the (1S,2S)-ester have been utilized to synthesize potent and selective dopamine D3 receptor antagonists, which are actively investigated for the treatment of schizophrenia and substance use disorders[2].
High-Fidelity Experimental Protocols
Protocol 1: Stereoretentive Saponification
Objective: Hydrolyze the ethyl ester to the carboxylic acid without inducing base-catalyzed epimerization at C1.
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Preparation: Dissolve 1.0 eq of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
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Causality: The mixed solvent system ensures complete dissolution of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile.
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Reagent Addition: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C.
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Causality: LiOH is selected over NaOH or KOH because its milder basicity significantly reduces the risk of enolization at the alpha-carbon, thereby preserving the delicate (1S,2S) stereocenter.
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Reaction: Stir the mixture at room temperature for 4-6 hours.
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Workup & Validation: Concentrate in vacuo to remove THF/MeOH. Dilute with water, wash with diethyl ether, and acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Self-Validating System: ¹H NMR must show the complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the emergence of a broad downfield peak (~11.0 ppm) indicative of the carboxylic acid proton.
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Protocol 2: One-Pot Curtius Rearrangement to Boc-Protected Amine
Objective: Convert the carboxylic acid to the corresponding Boc-protected amine with strict stereochemical retention.
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Preparation: Dissolve the (1S,2S)-carboxylic acid (1.0 eq) in anhydrous toluene (0.1 M) under an inert argon atmosphere.
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Activation: Add Triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Stir for 2 hours.
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Causality: DPPA safely generates the acyl azide in situ, avoiding the need for harsh chlorinating agents (like SOCl₂) that could trigger undesired side reactions or cyclopropane ring-opening.
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Rearrangement: Heat the reaction mixture to 80 °C for 2 hours.
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Causality: Thermal activation drives the Curtius rearrangement. N₂ gas is extruded, and the chiral C1 carbon migrates to the nitrogen atom. This concerted mechanism guarantees 100% retention of spatial configuration.
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Trapping: Add an excess of anhydrous tert-butanol (5.0 eq) and reflux for an additional 12 hours.
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Causality: The highly reactive isocyanate intermediate is trapped by t-BuOH to form a stable tert-butyl carbamate (Boc-protected amine). This bypasses the isolation of the free amine, which is prone to degradation and difficult to purify.
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Purification & Validation: Concentrate the solvent and purify via silica gel flash chromatography to yield tert-butyl ((1S,2R)-2-phenylcyclopropyl)carbamate.
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Self-Validating System: The extrusion of N₂ gas during step 3 provides visual confirmation of the rearrangement. Post-purification, the structure is verified by ¹H NMR, noting the distinct 9H singlet at ~1.45 ppm corresponding to the tert-butyl group.
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References
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PubChem. "Ethyl trans-2-phenylcyclopropanecarboxylate | CID 252496". National Center for Biotechnology Information.[Link]
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Siriboe, Mary G., et al. "Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters". Journal of Organic Chemistry, ACS Publications.[Link]
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Chu, W., et al. "Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists". PubMed Central, National Institutes of Health.[Link]
- Google Patents. "EP3433234B1 - Allosteric modulators of nicotinic acetylcholine receptors".
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